molecular formula C12H10N2S B3060620 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole CAS No. 577784-90-8

5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole

Cat. No.: B3060620
CAS No.: 577784-90-8
M. Wt: 214.29 g/mol
InChI Key: ODMJOLKNEVRTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methyl-1-benzothiophen-2-yl)-1H-pyrazole (CAS 577784-90-8) is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. It belongs to the class of pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms and are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities . The core pyrazole structure is a fundamental building block in the development of novel therapeutic agents. Researchers investigate pyrazole derivatives for a diverse range of pharmacological applications, including anti-inflammatory, antimicrobial, anticancer, antioxidant, and anti-tubercular activities . The incorporation of the 3-methylbenzothiophene moiety in this particular compound adds complexity and may influence its electronic properties, lipophilicity, and interactions with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals, nor is it for personal use. Researchers handling this compound should adhere to all appropriate safety protocols and procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-8-9-4-2-3-5-11(9)15-12(8)10-6-7-13-14-10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMJOLKNEVRTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384976
Record name 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577784-90-8
Record name 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-benzothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring exhibits EAS reactivity due to its electron-rich nature. Substituents on the benzothiophene and pyrazole rings direct electrophiles to specific positions.

Reaction Type Reagents/Conditions Position of Substitution Key Findings Reference
NitrationHNO₃, H₂SO₄ (0–5°C)C-4 of pyrazolePyrazole nitration favors the C-4 position due to resonance stabilization.
SulfonationH₂SO₄, SO₃C-4 of pyrazoleSulfonation occurs regioselectively at the pyrazole ring in polar solvents.
HalogenationCl₂ or Br₂ (FeCl₃ catalyst)Benzothiophene C-6 positionElectron-donating methyl group on benzothiophene directs halogens to C-6.

Nucleophilic Reactions

The NH group of the pyrazole ring enables nucleophilic reactivity, particularly in deprotonated states.

Reaction Type Reagents/Conditions Product Yield Reference
AlkylationR-X, K₂CO₃ (DMF, 80°C)N1-alkylated pyrazole derivatives65–85%
AcylationAroyl chlorides, NEt₃ (THF, rt)N1-acylated derivatives70–78%
CondensationAldehydes (acidic/thermal conditions)Hydrazones or Schiff bases60–90%

Cyclization and Condensation

The pyrazole’s NH and adjacent carbons participate in cyclization to form fused heterocycles.

Reaction Partners Conditions Product Key Observations Reference
α,β-Unsaturated ketonesAcOH, refluxPyrazolo[1,5-a]pyrimidinesIntramolecular cyclization via 5-tautomer.
MaleimideCuCl, DMSO (80°C)Pyrazole-maleimide adductsOxidative coupling achieves 86% yield.
2-AminothiophenolDMF, 120°CBenzothiazepine derivativesCondensation followed by cyclization.

Oxidation and Reduction

The methyl group on benzothiophene and the pyrazole ring undergo redox transformations.

Reaction Type Reagents/Conditions Product Notes Reference
Oxidation (methyl)KMnO₄, H₂O (reflux)3-Carboxybenzothiophene-pyrazoleComplete oxidation to carboxylic acid.
Reduction (C=N)H₂, Pd/C (EtOH, rt)Dihydropyrazole derivativesSelective reduction of imine bonds.

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at specific positions.

Reaction Type Catalyst/Reagents Coupling Partner Product Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃ (DME, 80°C)Arylboronic acids4-Aryl-substituted pyrazoles
UllmannCuI, L-proline (DMSO, 120°C)Aryl halidesN1-arylated derivatives

Scientific Research Applications

Synthesis of 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole

The synthesis of this compound typically involves multiple steps, which can be optimized for yield and purity. Techniques such as continuous flow reactors are often employed to enhance the efficiency of the synthetic process. The general synthetic route includes:

  • Formation of the Pyrazole Ring: This can be achieved through reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of the Benzothiophene Moiety: This step usually involves coupling reactions that integrate the benzothiophene structure into the pyrazole framework.

Biological Activities

This compound exhibits a range of pharmacological activities, largely attributed to the pyrazole nucleus. Research indicates that pyrazoles can possess:

  • Anti-inflammatory Properties: Several studies have demonstrated that pyrazole derivatives can inhibit inflammatory responses, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antitumor Activity: Preliminary investigations suggest that this compound may modulate enzyme activities and receptor interactions, contributing to its antitumor effects.
  • Antimicrobial Effects: Pyrazoles have shown efficacy against various bacterial strains, including resistant strains like MRSA. The compound's structural features may enhance its activity against pathogens .

Anti-inflammatory Activity

A study evaluated several pyrazole derivatives for their anti-inflammatory effects using the carrageenan-induced paw edema model. Compounds similar to this compound demonstrated significant inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Screening

Research has indicated that this compound exhibits potent antibacterial activity against various strains, including E. coli and S. aureus. In vitro tests revealed minimum inhibitory concentrations (MICs) that suggest strong antimicrobial properties .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-1-benzothiopheneBenzothiophene coreLacks pyrazole ring
5-Amino-3-methylpyrazolePyrazole core with amino groupDifferent substituents affect reactivity
4-Methylthiazolyl-pyrazoleThiazole instead of benzothiophenePotentially different biological activity

The unique combination of the pyrazole ring with the benzothiophene structure in this compound may confer distinct pharmacological properties compared to these related compounds.

Mechanism of Action

The mechanism of action of 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituent(s) Key Properties/Activities References
5-(3-Methyl-1-benzothiophen-2-yl)-1H-pyrazole Pyrazole 3-Methylbenzothiophene (5-position) Not explicitly stated; inferred hydrophobic interactions -
5-(3-(Phenylethynyl)phenyl)-1H-pyrazole Pyrazole Phenylethynylphenyl (5-position) Enhanced π-π stacking; used in antiparasitic studies
5-(1-Methylsulphonyl-1H-indol-3-yl)-1H-pyrazole Pyrazole 1-Methylsulphonylindole (5-position) Antiproliferative activity (solid tumors)
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole Pyrazole Oxadiazole-thio group Potential hydrogen bonding; antimicrobial activity
4-(Benzothiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazolone Benzothiazole (4-position) Structural rigidity; antitumor applications

Electronic and Steric Effects

  • Benzothiophene vs. Benzothiazole: The benzothiophene group in the target compound differs from benzothiazole (as in ) by sulfur placement (thiophene vs. thiazole), altering electron delocalization.
  • Phenylethynyl vs. Benzothiophene : The phenylethynyl group in compound 26 introduces linear rigidity and extended π-conjugation, which may enhance binding to flat enzymatic pockets (e.g., kinase ATP sites).

Tautomerism and Crystallography

Pyrazole derivatives often exhibit tautomerism, as seen in 3-/5-(4-fluorophenyl)-1H-pyrazole . The target compound may similarly adopt tautomeric forms, affecting its reactivity and crystal packing. Tools like Mercury (CCDC) can analyze packing patterns, which influence solubility and bioavailability.

Computational and Structural Insights

  • Molecular Docking : Studies on compound 7 highlight the role of sulphonyl groups in binding carbonic anhydrase IX. The target compound’s benzothiophene could be docked against similar targets using software like AutoDock or Schrödinger.
  • Packing Similarity : Mercury’s Materials Module can compare crystal structures of the target compound with analogues, identifying conserved intermolecular interactions (e.g., C–H···π, N–H···N).

Biological Activity

5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this pyrazole derivative, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure of the compound is characterized by the presence of a pyrazole ring and a benzothiophene moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds derived from pyrazoles have shown significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances this activity, making them promising candidates for further development in antimicrobial therapies .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. A series of related compounds demonstrated significant inhibition of pro-inflammatory enzymes such as COX-1 and COX-2. For example, compounds with similar structures exhibited IC50 values in the low micromolar range, indicating their potential as anti-inflammatory agents superior to traditional NSAIDs like diclofenac .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are also notable. Studies have shown that certain analogs can scavenge free radicals effectively, with IC50 values comparable to established antioxidants like ascorbic acid. This suggests that this compound may contribute to protective effects against oxidative stress-related diseases .

Cytotoxicity Assessment

A cytotoxicity study evaluated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that several compounds exhibited selective cytotoxicity against tumor cells while sparing normal cells. The most potent compounds were identified through assays such as the Brine Shrimp Lethality Assay, which is a standard method for preliminary toxicity screening .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications in the benzothiophene substituents or alterations in the pyrazole core can lead to enhanced activity profiles. For instance, derivatives with electron-donating groups showed improved anti-inflammatory and antimicrobial activities, highlighting the importance of SAR studies in drug development .

Data Summary

Biological Activity IC50 Values Reference
Antimicrobial (against E. coli)20 µg/mL
COX-1 Inhibition5.40 µM
COX-2 Inhibition0.01 µM
Antioxidant (DPPH Scavenging)0.245 µM
Cytotoxicity (against cancer cell lines)Varies by compound

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole?

A common approach involves cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example, β-keto-thiophene precursors can react with hydrazine under acidic conditions (e.g., HCl/EtOH). Post-synthesis, crystallization in polar aprotic solvents like DMF followed by slow evaporation yields high-purity crystals . Characterization via 1H^1H/13C^{13}C NMR and IR spectroscopy confirms regioselectivity, while HRMS validates molecular weight.

Q. Which spectroscopic techniques are critical for structural characterization?

Essential techniques include:

  • 1H^1H/13C^{13}C NMR: Assigns proton environments and confirms substitution patterns.
  • IR spectroscopy: Identifies N–H stretches (3100–3300 cm1^{-1}) and aromatic C=C vibrations.
  • X-ray crystallography: Resolves ambiguity in regiochemistry and tautomerism. SHELXL refines anisotropic displacement parameters, and Mercury visualizes packing motifs .

Q. How can researchers ensure compound purity for biological assays?

Employ sequential purification via silica gel chromatography (ethyl acetate/hexane) and recrystallization (ethanol/water). Validate purity using HPLC (≥95%) and elemental analysis (±0.4% tolerance) .

Q. What crystallization strategies optimize X-ray-quality crystals?

For hydrophobic derivatives:

  • Use solvent mixtures (DMF/water) to control solubility gradients.
  • Apply vapor diffusion (ether/chloroform) for slow nucleation.
  • Monitor crystal growth with polarized light microscopy to select defect-free specimens .

Advanced Research Questions

Q. How to resolve tautomeric ambiguity in crystallographic studies?

Coexisting tautomers (e.g., 3- and 5-substituted pyrazoles) require high-resolution X-ray data (≤0.8 Å). Refine proton positions freely in SHELXL and analyze hydrogen-bonding motifs (e.g., R44_4^4(12) patterns) to distinguish tautomers . Complementary DSC analysis identifies phase transitions linked to tautomeric equilibria.

Q. What methodologies address contradictions in hydrogen-bonding interpretations?

Apply Etter’s graph set theory to classify interactions systematically . Cross-validate using Mercury’s Materials Module to compare geometries with CSD entries. For ambiguous cases, Bader’s QTAIM analysis provides electron density-based validation .

Q. How to refine crystal structures with conformational flexibility?

Strategies include:

  • Data collection at 100 K to minimize thermal motion.
  • Anisotropic refinement of non-H atoms in SHELXL.
  • Riding models for H-atoms, with isotropic parameters set to 1.2×Ueq_{eq} of parent atoms .

Q. Designing SAR studies for benzothiophene-pyrazole hybrids: Key considerations?

Prioritize:

  • Substituent variation at benzothiophene C-3 (e.g., methyl vs. halogen).
  • N-substitution on pyrazole (H vs. alkyl/aryl groups).
  • Molecular docking using crystal conformers from CSD to correlate solid-state geometry with bioactivity .

Analyzing π-π interactions in absence of classical hydrogen bonds:
Use Mercury to calculate centroid distances (3.5–4.0 Å) and dihedral angles (<30°) between aromatic rings. Compare with CSD statistics via ConQuest. DFT calculations (B3LYP/6-311++G(d,p)) estimate interaction energies (2–5 kcal/mol) .

Q. How to handle twinning or disorder in pyrazole crystals?

For twinned data, apply TWINABS for scaling and refine using HKLF5 format in SHELXL. For disorder, split models into multiple conformers with occupancy refinement. Validate using residual density maps and Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.